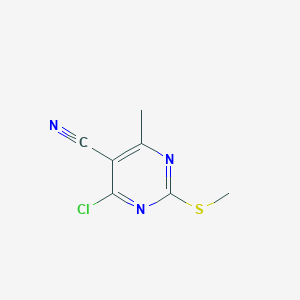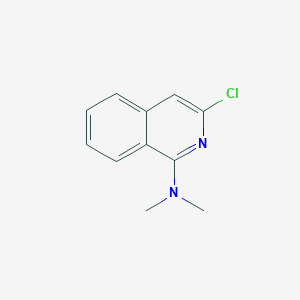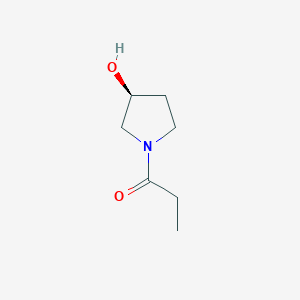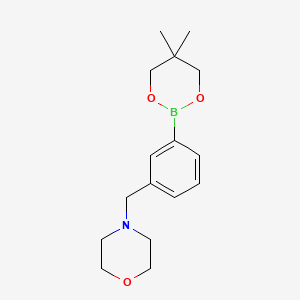
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile
Vue d'ensemble
Description
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H6ClN3S . It has a molecular weight of 199.66 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile can be represented by the InChI code:1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 . The compound has a canonical SMILES representation as well: CC1=CC(=NC(=N1)SC)Cl . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile are not available, it’s known that pyrimidine derivatives can undergo various reactions .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile has a molecular weight of 174.65 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Applications De Recherche Scientifique
-
Cancer Research
- Summary of Application : This compound has been used in the development of potential anticancer agents . Specifically, it has been used in the synthesis of a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile .
- Methods of Application : The compound was linked to an aromatic moiety via an N-containing bridge and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Results or Outcomes : Seven compounds exhibited the highest activity against both cell lines where compounds 4d and 7f were the most active against K562 cell line .
-
Medicinal Chemistry Synthesis
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine
-
Apoptosis Inducers in Leukaemia K562
- Summary of Application : This compound has been used as a potential anticancer agent, specifically as an apoptosis inducer through PI3K/AKT axis inhibition in leukaemia K562 .
- Methods of Application : The compound was linked to an aromatic moiety via an N-containing bridge and then evaluated for their cytotoxic activity against MCF-7 and K562 cell lines .
- Results or Outcomes : Compound 7f was found to be more promising than 4d with IC 50 ¼ 6.99±0.36, 4.01±0.55, and 3.36±0.17 uM, respectively . Also, flowcytometric analysis revealed that 7f caused cell cycle arrest at S-phase followed by caspase 3 dependent apoptosis induction .
-
Organic Synthesis and Petrochemical Additive
-
Synthesis of 2,4-Disubstituted Pyrimidines
-
Synthesis of Variolin B1 and 2-Hydroxy-4-Pyrimidinecarboxylic Acid
-
Synthesis of KDR Kinase Inhibitors
-
Intermediate for Pharmaceutical
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-4-5(3-9)6(8)11-7(10-4)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSMJMNRTRHBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)







![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)

